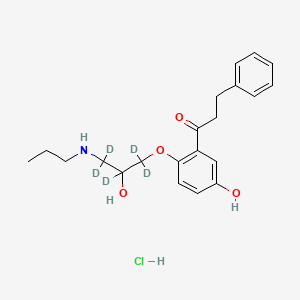

5-Hydroxy Propafenone-d5 Hydrochloride

描述

Significance of Deuterium (B1214612) Labeling in Drug Discovery and Development

Applications Beyond Basic Identification in Research

The utility of deuterium labeling goes far beyond simply creating standards for identification. acs.org Strategically replacing hydrogen with deuterium at sites on a drug molecule that are prone to metabolic breakdown can significantly alter its pharmacokinetic properties. nih.govmedchemexpress.com This "deuterium switch" can lead to a more stable compound, potentially reducing the formation of unwanted metabolites and improving the drug's safety and efficacy profile. nih.govnih.gov Furthermore, deuterium labeling is employed in a variety of advanced analytical techniques, including nuclear magnetic resonance (NMR) and protein crystallography, to elucidate molecular structures and mechanisms of action. acs.org In metabolic research, deuterium-labeled compounds are instrumental in tracing metabolic pathways and identifying all resulting metabolites, providing a complete picture of a drug's fate in the body. metsol.commedchemexpress.com

The Role of Kinetic Isotope Effects in Metabolic Studies

The primary mechanism through which deuterium substitution alters drug metabolism is the Kinetic Isotope Effect (KIE). assumption.edu The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). nih.gov Consequently, more energy is required to break a C-D bond, which can slow down the rate of metabolic reactions where this bond cleavage is the rate-determining step. nih.govnih.gov

This effect is particularly relevant for drugs metabolized by the Cytochrome P450 (P450) family of enzymes, which are responsible for a vast number of drug oxidation reactions involving C-H bond cleavage. nih.govnih.gov By selectively deuterating a drug at a known site of metabolism, researchers can slow down its breakdown. nih.gov This application of the KIE has been exploited by medicinal chemists for decades to study reaction mechanisms and, more recently, to design drugs with improved metabolic profiles. nih.govnih.gov The ability to modulate a drug's metabolism through deuteration can lead to a longer half-life and more consistent systemic exposure. medchemexpress.comepa.gov

Overview of Propafenone (B51707) Metabolism and its Hydroxylated Metabolites

Propafenone is a Class 1C antiarrhythmic drug used to treat various heart rhythm disorders. wikipedia.orgdrugbank.com Its metabolism is complex and subject to significant interindividual variability, primarily due to genetic differences in metabolic enzymes. nih.govmdpi.com The drug undergoes extensive first-pass metabolism in the liver, meaning a significant portion of an oral dose is metabolized before it reaches systemic circulation. drugbank.comnih.gov

The main metabolic pathways are governed by the Cytochrome P450 enzyme system. researchgate.netnih.gov

5-Hydroxylation: The primary pathway is the formation of 5-hydroxypropafenone (B19502), a reaction catalyzed almost exclusively by the CYP2D6 enzyme. nih.govrxlist.com This metabolite is pharmacologically active, possessing antiarrhythmic effects comparable to the parent drug. nih.govoup.com

N-Dealkylation: Another major pathway leads to the formation of N-depropylpropafenone (or norpropafenone). nih.govrxlist.com This reaction is mediated by both CYP3A4 and CYP1A2 enzymes. nih.gov

Other Pathways: Studies have also identified further metabolic steps, including the formation of a p-quinone intermediate from 5-hydroxypropafenone, a process also dominated by CYP2D6. acs.orgnih.gov

The activity of the CYP2D6 enzyme is genetically polymorphic, leading to different "metabolizer" phenotypes in the population (e.g., poor, intermediate, extensive, and ultrarapid metabolizers). mdpi.comnih.gov In individuals with low or absent CYP2D6 activity (poor metabolizers), the formation of 5-hydroxypropafenone is minimal, leading to higher plasma concentrations of the parent drug, propafenone. nih.govrxlist.com

| Metabolite | Primary Enzyme(s) | Metabolic Reaction | Pharmacological Activity |

|---|---|---|---|

| 5-Hydroxypropafenone | CYP2D6 nih.govrxlist.com | Aromatic Hydroxylation nih.gov | Active, similar to propafenone nih.govoup.com |

| N-depropylpropafenone (Norpropafenone) | CYP3A4, CYP1A2 nih.govrxlist.com | N-Dealkylation | Active, but weaker Na+ channel activity nih.govrxlist.com |

Rationale for the Research Utility of 5-Hydroxy Propafenone-d5 Hydrochloride

Given the complexity of propafenone's metabolism and the pharmacological significance of its main metabolite, 5-hydroxypropafenone, accurate quantification of both the parent drug and its metabolites in biological samples is crucial for pharmacokinetic studies. researchgate.netoup.com This is where this compound serves a vital research function. It is a stable isotope-labeled version of the 5-hydroxy metabolite, specifically designed for use as an internal standard in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). texilajournal.comclearsynth.com

The rationale for its utility is based on the ideal properties of an internal standard:

Co-elution: A deuterated standard behaves almost identically to the non-labeled analyte during chromatographic separation, meaning they typically co-elute. texilajournal.comaptochem.com

Compensation for Variability: It compensates for potential variability during sample preparation (e.g., extraction) and analysis (e.g., injection volume and ionization efficiency in the mass spectrometer). scioninstruments.comtexilajournal.comaptochem.com Any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard, ensuring the ratio between the two remains constant.

Mass Differentiation: The five deuterium atoms give 5-Hydroxy Propafenone-d5 a higher mass than the endogenous metabolite. aptochem.com This mass difference allows the mass spectrometer to detect and quantify the analyte and the internal standard as two distinct entities, even if they elute at the same time. scioninstruments.comclearsynth.com

LC-MS/MS methods have been developed for the simultaneous quantification of propafenone and its metabolites. researchgate.netoup.comnih.gov In these assays, a known quantity of the deuterated internal standard is added to each sample. clearsynth.com By comparing the instrument's response for the endogenous metabolite to the response for the known quantity of the deuterated standard, researchers can accurately and precisely determine the concentration of 5-hydroxypropafenone in the original biological sample, such as plasma. clearsynth.com This precision is essential for building accurate pharmacokinetic models and understanding the clinical pharmacology of propafenone. nih.gov

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| Propafenone | 342.20 | 116.10 | researchgate.net |

| 5-Hydroxy Propafenone | 358.30 | 116.20 | nih.gov |

| N-depropylpropafenone | 300.30 | 74.20 | nih.gov |

| This compound (as Internal Standard) | Mass would be shifted by +5 Da from the unlabeled metabolite, allowing for distinct detection. |

Structure

3D Structure of Parent

属性

IUPAC Name |

1-[5-hydroxy-2-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO4.ClH/c1-2-12-22-14-18(24)15-26-21-11-9-17(23)13-19(21)20(25)10-8-16-6-4-3-5-7-16;/h3-7,9,11,13,18,22-24H,2,8,10,12,14-15H2,1H3;1H/i14D2,15D2,18D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAYLNKVZLXBDBE-CHHLNNTKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC(COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O)NCCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological Frameworks for Quantitative Analysis of 5 Hydroxy Propafenone D5 Hydrochloride

Principles and Applications of Stable Isotope Labeled Internal Standards in Bioanalysis

In quantitative bioanalysis using techniques like liquid chromatography-mass spectrometry (LC-MS), a processed internal standard is essential to correct for variability across the analytical workflow. scispace.com Stable isotope-labeled (SIL) internal standards are widely considered the gold standard for these applications. scispace.comnih.gov These standards are compounds where one or more atoms have been replaced with their heavy stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). crimsonpublishers.comacanthusresearch.com For instance, 5-Hydroxy Propafenone-d5 Hydrochloride is the deuterated analog of the 5-Hydroxy Propafenone (B51707) metabolite. The key principle is that the SIL internal standard is chemically and physically almost identical to the analyte of interest, causing it to behave in a nearly identical manner during sample extraction, cleanup, chromatography, and ionization. acanthusresearch.com This co-elution and similar behavior allow it to effectively normalize for variations that can occur at any stage of the analysis. nih.gov

Biological samples such as plasma, blood, or urine are complex mixtures containing numerous endogenous components like salts, lipids, and proteins. These components can interfere with the ionization of the target analyte in the mass spectrometer's source, a phenomenon known as the matrix effect. clearsynth.com The matrix effect can either suppress or enhance the analyte's signal, leading to inaccurate quantification.

The use of a SIL internal standard like this compound is the most effective strategy to compensate for these matrix effects. crimsonpublishers.comclearsynth.com Because the SIL standard co-elutes with the unlabeled analyte and has nearly identical physicochemical properties, it experiences the same degree of ion suppression or enhancement. chromatographyonline.com By calculating the ratio of the analyte's response to the internal standard's response, the variability caused by the matrix is effectively canceled out. nih.gov This ensures that the final calculated concentration is unaffected by sample-to-sample differences in matrix composition. nih.gov

However, it is important to note that in some cases, particularly with deuterium-labeled standards, a slight difference in chromatographic retention time can occur due to the deuterium isotope effect. If this chromatographic separation leads the analyte and the internal standard to elute into regions of differing ion suppression, the compensation may not be perfect. crimsonpublishers.commyadlm.org Despite this, SIL standards remain the preferred choice for mitigating matrix effects and other analytical variabilities, such as fluctuations in injection volume or recovery during sample preparation. scispace.comclearsynth.com

Accuracy is enhanced because the SIL standard serves as a reliable reference point throughout the analysis. clearsynth.com It enables accurate calibration and quantification by ensuring that any loss of analyte during sample processing or any fluctuation in instrument response is mirrored by the internal standard. scispace.comclearsynth.com For example, a highly sensitive UHPLC-MS/MS method for Propafenone and its metabolites, 5-Hydroxypropafenone (B19502) (5-OHPF) and N-depropylpropafenone (N-DPF), demonstrated high intra- and inter-day accuracy, which is heavily reliant on consistent internal standard performance. nih.gov In one such study, the intra- and inter-day accuracies for 5-OHPF were between 93.4-106% and 96.3-107%, respectively. nih.gov The use of SIL internal standards is a key factor in developing robust and reliable analytical procedures that meet stringent regulatory guidelines for method validation. clearsynth.comnih.gov

Advanced Chromatographic and Mass Spectrometric Techniques

The quantification of 5-Hydroxy Propafenone, utilizing its deuterated internal standard, is accomplished through the coupling of high-efficiency liquid chromatography with highly sensitive and selective tandem mass spectrometry. This combination allows for the resolution of the analyte from other metabolites and matrix components, and its subsequent detection at very low concentrations. nih.govnih.gov

UHPLC-MS/MS is the technology of choice for the rapid and sensitive quantification of propafenone and its metabolites from biological matrices like human plasma or dried blood spots. nih.govresearchgate.net The use of UHPLC systems, which employ columns with smaller particle sizes, allows for faster analysis times and superior chromatographic resolution compared to traditional HPLC. nih.gov

In a typical assay, chromatographic separation is achieved on a reverse-phase C18 column. nih.govnih.gov A gradient mobile phase, often consisting of an aqueous component with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) and an organic solvent like acetonitrile (B52724), is used to elute the compounds. nih.govnih.gov For instance, one validated method for propafenone and its metabolites used a BEH C18 column with a gradient mobile phase of 0.1% formic acid in water and acetonitrile, achieving a total run time of just 1.1 minutes. nih.gov The elution of 5-Hydroxy Propafenone occurred at 0.6 minutes under these conditions. nih.gov

Table 1: Example UHPLC-MS/MS Method Parameters for Propafenone Metabolite Analysis This table presents a compilation of typical parameters from published research and does not represent a single, specific study unless cited.

| Parameter | Setting | Source |

| Chromatography System | Ultra-High Performance Liquid Chromatography (UHPLC) | nih.gov |

| Column | BEH C18 or ACE-5 C8 | nih.govnih.gov |

| Mobile Phase A | 0.1% Formic Acid in Water or Ammonium Acetate with 0.01% TFA | nih.govnih.gov |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | nih.gov |

| Flow Rate | 0.6 mL/min | nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | nih.govnih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS) | nih.govnih.gov |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | nih.govnih.gov |

| Total Run Time | 1.1 minutes | nih.gov |

| Retention Time (5-OHPF) | ~0.60 - 1.23 minutes | nih.govnih.gov |

Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of thermally labile molecules like drug metabolites. crimsonpublishers.com The efficiency of the ionization process, and thus the sensitivity of the assay, is highly dependent on the ESI source parameters. chromatographyonline.com These parameters, including capillary voltage, nebulizer pressure, gas flow rate, and gas temperature, must be carefully optimized. chromatographyonline.comyoutube.com

Optimization is typically performed by infusing a solution of the analyte and the deuterated internal standard and adjusting the parameters to maximize the signal intensity for both compounds. chromatographyonline.com For deuterated analogs, it is crucial that the optimized conditions are suitable for both the labeled and unlabeled forms to ensure consistent ionization efficiency between them. In-source fragmentation, which can occur if source voltages are too high, must be avoided as it can lead to misinterpretation of data and affect quantitation. nih.gov The goal is to find a set of robust conditions that provide stable and efficient ionization for both 5-Hydroxy Propafenone and 5-Hydroxy Propafenone-d5, ensuring that the ratio of their signals remains constant and reliable across the entire analytical run. chromatographyonline.comyoutube.com

Tandem mass spectrometry (MS/MS) provides exceptional selectivity through the use of Multiple Reaction Monitoring (MRM). nih.gov In MRM mode, the first quadrupole of the mass spectrometer is set to select a specific precursor ion (the protonated molecule, [M+H]⁺, of the compound of interest). This precursor ion is then fragmented in a collision cell, and the second quadrupole is set to monitor for a specific, characteristic product ion. This precursor-to-product ion "transition" is highly specific to the analyte's chemical structure.

For the quantification of 5-Hydroxy Propafenone, a specific MRM transition is selected. A separate, distinct transition is monitored for its deuterated internal standard, 5-Hydroxy Propafenone-d5. The mass difference of 5 Da (from the five deuterium atoms) is reflected in the precursor ion of the internal standard. The product ion may or may not retain the deuterium label, depending on which part of the molecule fragments. Selecting unique and intense transition pairs for both the analyte and the internal standard is critical for a sensitive and specific assay, free from crosstalk or interference. nih.govnih.gov

Table 2: MRM Transition Pairs for 5-Hydroxy Propafenone and its d5 Analog The transition for the d5 analog is inferred based on the non-deuterated compound's fragmentation pattern. The specific product ion for the d5 standard would need to be confirmed experimentally.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Source |

| 5-Hydroxy Propafenone | 358.30 | 116.20 | Positive ESI | nih.govresearchgate.net |

| 5-Hydroxy Propafenone-d5 | 363.30 | 116.20 (or other) | Positive ESI | nih.govresearchgate.net |

Strategic Sample Preparation Methodologies for Research Matrices

Effective sample preparation is fundamental to eliminating interferences from complex biological matrices and ensuring the accurate measurement of the analyte and its deuterated internal standard, this compound. The choice of methodology is dictated by the nature of the sample matrix, the required sensitivity, and the analytical technique employed, typically Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Solid-Phase Extraction (SPE) Techniques

Solid-Phase Extraction (SPE) is a widely adopted technique for the purification and concentration of 5-Hydroxy Propafenone and its deuterated standard from plasma samples. nih.gov This chromatographic technique separates components of a mixture based on their physical and chemical properties. In the context of analyzing propafenone and its metabolites, SPE offers a robust method for sample clean-up. nih.gov

One advanced approach combines protein precipitation with SPE in a hybrid methodology (Hybrid-SPE-Precipitation). This involves an initial protein precipitation step, followed by passing the resulting supernatant through an SPE cartridge, such as a phospholipid removal plate. This dual technique effectively removes proteins and phospholipids, which are major sources of matrix effects in LC-MS/MS analysis, thereby enhancing the sensitivity and reliability of the assay. For instance, a method utilizing Hybrid-SPE was able to achieve a lower limit of quantification ten times lower than previously published methods. Another established method employed SPE for the extraction of propafenone, 5-hydroxypropafenone, and N-depropylpropafenone from human plasma prior to LC-MS/MS analysis. nih.gov

Deproteinization Approaches in Biological Samples

Protein precipitation is a common and straightforward method for sample preparation in bioanalysis. This technique involves adding a precipitating agent, typically an organic solvent or an acid, to a biological sample like plasma to denature and precipitate proteins.

In one validated method, protein precipitation was performed by adding acetonitrile containing 1% formic acid to the plasma sample. The mixture is vortexed and then centrifuged or filtered to separate the precipitated proteins from the supernatant containing the analyte and the internal standard. Another approach involved deproteinization with a mixture of zinc sulfate (B86663) and methanol, which yielded nearly 100% recovery for propafenone and its metabolites. researchgate.net This method is valued for its simplicity and speed, making it suitable for high-throughput analysis. researchgate.net

Comprehensive Method Validation Parameters for Research Assay Development

The validation of bioanalytical methods is crucial for ensuring the reliability and reproducibility of quantitative data. Regulatory bodies like the US Food and Drug Administration (FDA) provide guidelines for this process. Validation encompasses several key parameters to demonstrate that the analytical method is suitable for its intended purpose. nih.gov

Linearity and Calibration Range Determination

Linearity assesses the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is generated by analyzing a series of standards of known concentrations. The range of this curve defines the operational limits of the assay. For the simultaneous quantification of propafenone and 5-hydroxypropafenone, methods have demonstrated linearity across specific concentration ranges. The correlation coefficient (r² or R²) is typically expected to be ≥0.99, indicating a strong linear relationship.

Table 1: Reported Linearity and Calibration Ranges for 5-Hydroxy Propafenone

| Lower Limit (ng/mL) | Upper Limit (ng/mL) | Correlation Coefficient | Source |

| 0.496 | 504.079 | Not specified | nveo.org |

| 1.0 | 500 | Not specified | nih.gov |

| 25 | 1250 | Not specified | researchgate.net |

| 10 | 750 | r² > 0.999 | researchgate.net |

Lower Limit of Quantification (LLOQ) Assessment and Signal-to-Noise Ratio (S/N)

The Lower Limit of Quantification (LLOQ) is the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. It is a critical parameter for assays measuring low levels of metabolites. The determination of the LLOQ is often based on the signal-to-noise ratio (S/N), where a ratio of 10:1 is generally considered acceptable. Several studies have established the LLOQ for 5-Hydroxy Propafenone in human plasma, demonstrating the high sensitivity of modern LC-MS/MS methods.

Table 2: Established Lower Limits of Quantification (LLOQ) for 5-Hydroxy Propafenone

| LLOQ (ng/mL) | Precision at LLOQ (%) | Accuracy at LLOQ (%) | Source |

| 0.260 | Not specified | Not specified | |

| 0.490 | 5.06 | 98.79 | nveo.org |

| 1.0 | Not specified | Not specified | nih.gov |

| 25 | Not specified | Not specified | researchgate.net |

Evaluation of Intra- and Inter-Batch Precision and Accuracy

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the coefficient of variation (%CV). Accuracy refers to the closeness of the test results obtained by the method to the true value. It is expressed as a percentage of the nominal concentration. Both parameters are evaluated within a single analytical run (intra-batch) and between different runs (inter-batch).

In a validated assay for propafenone and 5-hydroxypropafenone, the intra- and inter-batch precision was reported to be less than 5%, with a bias (a measure of systematic error related to accuracy) of less than 10%. nih.gov Another study demonstrated mean precision for quality control samples ranging from 3.37% to 5.5%. nveo.org These results indicate that the methods are both precise and accurate for the quantification of 5-Hydroxy Propafenone.

Table 3: Summary of Precision and Accuracy Findings

| Parameter | Finding | Source |

| Intra- and Inter-Batch Precision | < 5% | nih.gov |

| Intra- and Inter-Batch Bias (Accuracy) | < 10% | nih.gov |

| Mean Precision of QC Samples | 3.37% to 5.5% | nveo.org |

Investigation of Propafenone Metabolic Pathways Using 5 Hydroxy Propafenone D5 Hydrochloride

Enzymatic Biotransformation of Propafenone (B51707) to 5-Hydroxy Propafenone

The conversion of propafenone to its active metabolite, 5-hydroxypropafenone (B19502), is a primary metabolic route governed by the cytochrome P450 (CYP) superfamily of enzymes. researchgate.netmdpi.com This biotransformation is subject to genetic polymorphism, which can significantly impact the drug's pharmacokinetic profile. nih.govmdpi.com

Characterization of Cytochrome P450 Isoform Involvement (e.g., CYP2D6, CYP1A2, CYP3A4) in in vitro Systems

In vitro studies using human liver microsomes and recombinant human CYP enzymes have definitively identified the specific isoforms responsible for propafenone's metabolism. nih.govnih.govhres.ca

CYP2D6: This isoform is the principal enzyme responsible for the 5-hydroxylation of propafenone to form 5-hydroxypropafenone. nih.govnih.govresearchgate.netmdpi.com The activity of CYP2D6 is genetically polymorphic, leading to different metabolizer phenotypes (e.g., poor, intermediate, extensive, and ultrarapid metabolizers). nih.govg-standaard.nl In individuals with poor CYP2D6 metabolizer status, the formation of 5-hydroxypropafenone is significantly reduced or absent. nih.govg-standaard.nl Studies have demonstrated a strong correlation between CYP2D6 activity and the formation of 5-hydroxypropafenone in human liver microsomes. nih.gov In fact, antibodies that selectively recognize and inhibit CYP2D6 (historically referred to as P-450db1) have been shown to completely block the formation of 5-hydroxypropafenone in vitro. nih.gov

CYP1A2 and CYP3A4: While CYP2D6 is central to 5-hydroxylation, other isoforms, primarily CYP3A4 and CYP1A2, are involved in alternative metabolic pathways of propafenone, such as N-dealkylation to form norpropafenone (N-depropylpropafenone). g-standaard.nlmdpi.comnih.gov These pathways become more significant in individuals who are poor metabolizers via CYP2D6. nih.gov Both CYP1A2 and CYP3A4 have been shown to catalyze the N-dealkylation of propafenone in experiments using recombinant enzymes expressed in yeast cells. nih.gov Furthermore, propafenone itself can act as a competitive inhibitor of CYP1A2. nih.gov

The table below summarizes the primary roles of these CYP isoforms in propafenone metabolism.

| CYP Isoform | Primary Metabolic Pathway | Key Findings from In Vitro Systems |

| CYP2D6 | 5-hydroxylation (forms 5-hydroxypropafenone) | Primarily responsible for the formation of the main active metabolite. nih.govmdpi.com Activity is subject to significant genetic polymorphism. mdpi.com |

| CYP3A4 | N-dealkylation (forms norpropafenone) | A major pathway for forming the less active metabolite, norpropafenone. g-standaard.nlnih.gov |

| CYP1A2 | N-dealkylation (forms norpropafenone) | Contributes to the formation of norpropafenone alongside CYP3A4. g-standaard.nlnih.gov |

Elucidation of Metabolic Flux and Pathway Dynamics via Stable Isotope Tracing

Stable isotope tracing is a powerful technique used in metabolomics to track the journey of a molecule through complex biochemical pathways. nih.govmetsol.comacs.org By replacing certain atoms in a drug molecule with their heavier, non-radioactive stable isotopes (e.g., deuterium (B1214612) (²H), carbon-13 (¹³C)), researchers can distinguish the drug and its metabolites from their endogenous counterparts using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.govacs.orgresearchgate.net

The use of 5-Hydroxy Propafenone-d5 Hydrochloride as an internal standard in pharmacokinetic studies is a direct application of this principle. The deuterium atoms ("d5") make the molecule heavier than the non-labeled metabolite produced in the body. When analyzing a biological sample, mass spectrometry can differentiate between the endogenously formed 5-hydroxypropafenone and the known amount of exogenously added this compound. This allows for highly accurate quantification of the metabolite.

Beyond quantification, stable isotope labeling helps to:

Map Metabolic Pathways: By introducing a labeled parent drug, all subsequent metabolites containing the isotopic label can be identified, helping to delineate complex metabolic networks. acs.orgacs.org

Determine Metabolic Flux: The rate of appearance of labeled metabolites provides a direct measure of the flux through different metabolic pathways, offering insights into how factors like genetic polymorphisms or drug-drug interactions shift metabolic dynamics. nih.govresearchgate.net

Facilitate ADME Studies: Stable isotope tracers are used in absorption, distribution, metabolism, and excretion (ADME) studies to unambiguously track and quantify all drug-related components in biological systems. nih.govacs.org

Application of this compound in Preclinical Drug Metabolism Models

Before human trials, drug metabolism is extensively studied in preclinical models to predict human pharmacokinetics and identify potential species-specific differences. This compound serves as a critical analytical tool in these investigations.

Comparative Metabolism Studies Across Species (e.g., minipig models for in vitro metabolism)

The selection of an appropriate animal model is crucial for preclinical drug development. The minipig is increasingly considered a suitable non-rodent model due to physiological and metabolic similarities to humans. upol.czupol.cz Studies comparing propafenone metabolism in minipigs and humans have yielded valuable insights.

| Feature | Human Metabolism | Minipig Metabolism |

| Primary Oxidative Pathways | 5-hydroxylation (CYP2D6) and N-dealkylation (CYP3A4/1A2) are major routes. upol.cz | Similar to humans, with comparable in vitro microsomal activity. upol.cznih.gov |

| 5-hydroxypropafenone | A principal active metabolite found in plasma. upol.cz | Formed similarly, but undergoes more efficient subsequent metabolism. upol.cz |

| Glucuronidation | A phase II metabolic pathway. | Glucuronidation of 5-hydroxypropafenone is more efficient than in humans. upol.czupol.cz |

Stereoselective Disposition Analysis in In Vitro and Preclinical Models

Propafenone is administered as a racemate, a mixture of two enantiomers: (+)-S-propafenone and (-)-R-propafenone. nih.gov The metabolism and disposition of these enantiomers are stereoselective, meaning one is processed differently from the other.

Studies have shown that during long-term therapy, plasma concentrations of the S-enantiomer are typically higher than the R-enantiomer. nih.govnih.gov This is attributed to stereoselective metabolism. In vitro investigations using recombinant CYP3A4 have shown that at low substrate concentrations, the metabolism of the R-isomer is favored, but this stereoselectivity is lost at higher concentrations due to enantiomer-enantiomer interaction. nih.gov

The stereoselectivity also extends to the metabolites. Glucuronidation, a key phase II pathway, shows a preference for the (S)-enantiomer of 5-hydroxypropafenone, while sulfation favors the (R)-enantiomer. nih.gov This differential processing of enantiomers is a critical aspect of propafenone's pharmacology, as the S-enantiomer is a more potent beta-blocker than the R-enantiomer. nih.gov The analysis of these stereoisomers in preclinical models is essential for understanding the drug's full pharmacological profile.

Synthesis and Physicochemical Characterization of Research Grade 5 Hydroxy Propafenone D5 Hydrochloride

Synthetic Methodologies for Deuterium (B1214612) Incorporation into Propafenone (B51707) Metabolites

The generation of deuterated propafenone metabolites, such as 5-Hydroxy Propafenone-d5 Hydrochloride, can be achieved through targeted chemical synthesis or by utilizing biological systems. These approaches are essential for producing the stable isotope-labeled internal standards necessary for quantitative bioanalysis. acs.orgresearchgate.net

Chemical Synthesis Approaches for Selective Deuteration

The introduction of deuterium into a molecule like propafenone requires precise chemical strategies to ensure the label is placed at the desired position. Late-stage hydrogen isotope exchange (HIE) is a primary method, allowing for the direct replacement of hydrogen with deuterium on an already formed molecular scaffold. acs.org

Common methods for selective deuteration of aromatic and other organic compounds include:

Catalytic Exchange: Transition-metal catalysts, such as palladium, platinum, or rhodium, are used with a deuterium source like deuterium gas (D₂) or, more commonly, deuterium oxide (D₂O). juniperpublishers.comnih.gov For aromatic systems, methods like palladium-catalyzed H-D exchange can provide high regioselectivity under relatively mild conditions. nih.gov A general approach for deuterating aromatic compounds involves heating the compound in deuterium oxide with a transition metal catalyst at temperatures of 120 °C or higher. google.com

Acid- or Base-Mediated Exchange: This technique involves using strong acids or bases to facilitate the exchange of protons for deuterons at specific, often activated, positions on the molecule. researchgate.net

Reductive Deuteration: This route involves the reduction of a suitable precursor, such as a compound with an olefinic or acetylenic bond, using D₂ gas and a catalyst. juniperpublishers.com Another approach is the reductive ring-opening of functionalized cyclopropanes using reagents like Samarium(II) Iodide (SmI₂) in the presence of D₂O to achieve site-selective deuteration.

Organometallic Intermediates: A common strategy for placing a deuterium atom on an aromatic ring involves creating an organometallic intermediate, such as a Grignard or organolithium reagent, at the target position. This intermediate is then quenched with deuterated water (D₂O), resulting in the incorporation of a deuterium atom. youtube.com

For the synthesis of 5-Hydroxy Propafenone-d5, deuteration is targeted on the propoxy side chain. A plausible synthetic route would involve starting with a deuterated precursor for the aminopropanol (B1366323) chain, which is then coupled to the protected phenylpropanone core structure of propafenone. ijpsonline.com

Bio-generation Strategies for Stable Isotope-Labeled Metabolites

Bio-generation, or biotransformation, offers an alternative to complex chemical synthesis for producing metabolites. hyphadiscovery.com This strategy leverages the metabolic machinery of microorganisms (e.g., fungi, bacteria) or isolated enzyme systems (e.g., cytochrome P450s) to carry out specific reactions. hyphadiscovery.comnih.gov

To produce a deuterated metabolite like 5-Hydroxy Propafenone-d5, the process typically involves:

Incubation: The deuterated parent drug (e.g., Propafenone-d5) is incubated with a selected biological system known to produce the desired metabolite. hyphadiscovery.com

Metabolism: The enzymes within the system, such as cytochrome P450s responsible for hydroxylation, catalyze the conversion of the deuterated parent drug into its deuterated metabolite. nih.gov

Purification and Isolation: The target metabolite is then isolated from the culture or reaction medium and purified to a high degree. hyphadiscovery.com

This approach is particularly useful for generating metabolites with complex structures or specific stereochemistry that are challenging to replicate through chemical synthesis. hyphadiscovery.com For instance, microbial biotransformation has been successfully used to produce hydroxylated metabolites, which can then be used directly or as intermediates for further chemical modification. hyphadiscovery.com

Isotopic Purity and Enrichment Assessment Techniques

Determining the isotopic purity and the degree of deuterium enrichment is a critical step in validating a deuterated research standard. The goal is to quantify the percentage of molecules that contain the desired number of deuterium atoms versus those that are partially labeled or unlabeled. rsc.org

A combination of high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the standard approach for this assessment. rsc.orgnih.gov

High-Resolution Mass Spectrometry (e.g., LC-ESI-HRMS): This technique is highly sensitive and provides precise mass measurements. rsc.org By analyzing the full scan mass spectrum, distinct peaks for the desired deuterated molecule (e.g., d5) and any potential isotopologues (d0, d1, d2, d3, d4, etc.) can be identified and their relative abundances calculated. rsc.org This allows for a direct calculation of the isotopic purity. For example, a study evaluating propafenone-d7 found its isotopic purity to be 96.5% using this method. rsc.org

In ¹H NMR, the disappearance or reduction of a signal corresponding to a specific proton confirms that it has been replaced by deuterium. nih.gov

²H NMR can be used to directly observe the deuterium signals, confirming their presence at the expected chemical shifts. nih.gov

¹³C NMR can also be used, as the coupling patterns of carbon atoms bonded to deuterium differ from those bonded to hydrogen. acs.org

The following table presents example data on isotopic purity assessment for several deuterated compounds, as determined by LC-ESI-HR-MS.

| Compound | Desired Label | Isotopic Purity (%) | Partially Deuterated Impurities (%) |

| Benzofuranone derivative | d2 | 94.7 | 5.2 (d1) |

| Tamsulosin | d4 | 99.5 | 0.5 (d3) |

| Oxybutynin | d5 | 98.8 | Not specified |

| Eplerenone | d3 | 99.9 | Not specified |

| Propafenone | d7 | 96.5 | Not specified |

| Data adapted from a study on isotopic enrichment evaluation. rsc.org |

Structural Elucidation and Confirmation for Research Standards (e.g., NMR, ESI-TOF)

Final confirmation of the chemical structure of this compound is essential for its qualification as a research standard. This involves a synergistic application of NMR and high-resolution mass spectrometry techniques like Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry. rsc.org

Nuclear Magnetic Resonance (NMR): NMR is unparalleled in its ability to provide detailed structural information at the atomic level. nih.gov

¹H and ¹³C NMR: These experiments are used to map the complete carbon-hydrogen framework of the molecule. The chemical shifts, signal integrations, and coupling constants must match the expected structure of 5-Hydroxy Propafenone, with the key difference being the absence of proton signals at the deuterated positions. rasayanjournal.co.in

2D NMR (e.g., COSY, HSQC, HMBC): Two-dimensional NMR experiments are used to establish connectivity between different parts of the molecule. For instance, a COSY spectrum shows which protons are coupled to each other, while HSQC and HMBC spectra reveal one-bond and multiple-bond correlations between protons and carbons, respectively. This confirms that all molecular fragments are correctly assembled. nih.gov

Isotope-Edited NMR: Specialized NMR pulse sequences can be used to "filter" the spectra, selectively observing only the signals from protons attached to ¹³C or from the heteronuclei themselves. researchgate.net This can help simplify complex spectra and confirm labeling patterns. nih.gov

Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF MS): This technique provides a highly accurate mass measurement of the molecule, which is used to confirm its elemental composition.

Molecular Ion Peak: ESI-TOF analysis will show the molecular ion peak (e.g., [M+H]⁺). Its measured mass-to-charge ratio (m/z) must correspond to the calculated exact mass of the this compound structure.

Isotopic Pattern: The instrument also resolves the isotopic distribution arising from naturally abundant isotopes like ¹³C, ¹⁵N, and ¹⁷O, which must match the theoretical pattern for the compound's molecular formula.

Fragmentation (MS/MS): By inducing fragmentation of the molecular ion, a characteristic pattern of product ions is generated. This fragmentation pattern serves as a structural fingerprint, helping to confirm the identity of the compound and the location of the deuterium labels, as fragments containing the deuterated portion will show a corresponding mass shift.

The combination of these techniques provides unambiguous confirmation of the identity, purity, isotopic enrichment, and structure of the synthesized this compound research standard.

Advanced Research Paradigms and Future Directions

Integration of 5-Hydroxy Propafenone-d5 Hydrochloride in Metabolomics and Fluxomics Studies

Stable isotope labeling is a powerful technique in metabolomics for tracing metabolic pathways and quantifying fluxes. numberanalytics.com The integration of this compound in these studies provides a clear and unambiguous signal to track the fate of its parent compound, Propafenone (B51707), through complex biological systems. This deuterated standard allows researchers to differentiate the administered compound and its metabolites from endogenous molecules, overcoming the limitations of traditional analyses. nih.gov

Untargeted metabolomics aims to globally and unbiasedly detect all metabolites in a biological sample. nih.gov Using a stable isotope-labeled tracer like this compound is particularly advantageous in this approach. nih.govacs.org As the parent drug Propafenone is metabolized, the deuterium (B1214612) label is retained in its derivatives, creating unique isotopic patterns. nih.govacs.org These patterns act as a specific signature, allowing high-confidence detection of both known and previously unknown tracer-derived metabolites that might otherwise go unnoticed in a complex biological matrix. nih.govacs.org

This methodology leverages high-resolution mass spectrometry (HRMS) to globally track the fates of the isotopically labeled compound. acs.org The workflow can be applied to virtually any biological system to discover novel biochemical pathways and understand how metabolic processes change under different conditions. nih.govacs.org Studies have demonstrated that this approach enables the automated, unbiased, and global detection of tracer-derived metabolites in complex biological samples. nih.gov For example, a study on the metabolism of deuterated propafenone successfully elucidated the structure of 11 metabolites, which accounted for over 90% of the administered dose. nih.gov The major metabolites identified were conjugates of 5-hydroxypropafenone (B19502) and other derivatives. nih.gov

The vast and complex datasets generated from stable isotope labeling experiments require specialized bioinformatics tools and data analysis pipelines for accurate interpretation. uit.nonih.gov The development of high-resolution mass spectrometry has enabled dynamic measurement of metabolite changes, but this requires new data analysis pipelines that can correct for naturally occurring isotopes. uit.no

Several software tools are available to process and analyze data from untargeted metabolomics studies using stable isotopes. numberanalytics.com These platforms are designed for the untargeted detection and analysis of isotope patterns from metabolites. nih.gov They can detect metabolite peaks, perform retention-time alignment, and then identify isotopologue groups corresponding to the labeled compounds. acs.org This robust data processing is essential for reducing large sets of raw data into meaningful protein and metabolite turnover rates. nih.govresearchgate.net

Below is a table of representative bioinformatics tools used for analyzing stable isotope-labeled data:

| Tool/Pipeline | Function | Key Features |

| X¹³CMS | Identifies isotopologue groups corresponding to isotopically labeled compounds from LC/MS data. acs.org | Extends the widely used XCMS platform; can track any isotopic label and detect differential labeling patterns. acs.org |

| mzMatch-ISO | A software tool for the untargeted detection and analysis of isotope patterns of metabolites. nih.gov | Processes LC-HRMS-based tracer metabolization data. nih.gov |

| PICor | An open-source toolbox for stable isotope correction of metabolites and peptides. uit.no | Corrects for natural isotope abundance to improve the analysis of protein modification dynamics. uit.no |

| IsoCor | A software tool for analyzing stable isotope labeling data. numberanalytics.com | Corrects raw MS data for natural isotope abundance and impurity of the isotopic tracer. |

| MetaboFlux | A comprehensive platform for flux analysis. | Integrates data from various analytical platforms and performs metabolic flux analysis. |

Role in Physiologically-Based Pharmacokinetic (PBPK) Modeling for Preclinical Extrapolation

Physiologically-Based Pharmacokinetic (PBPK) modeling is a mathematical approach used to simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body. fda.govnih.gov These models are constructed from preclinical data and are used to predict a drug's behavior in humans, helping to refine dosing recommendations and improve the design of clinical trials. fda.gov

Deuterated compounds like this compound play a crucial role in developing and validating PBPK models. nih.gov By providing precise data on metabolic pathways and clearance rates, these labeled compounds help create more accurate and predictive models. nih.govresearchgate.net The use of deuterated tracers allows for the clear differentiation and quantification of the drug and its metabolites, which is essential for parameterizing the model. nih.gov For instance, PBPK models for propafenone would incorporate data on its metabolism by enzymes like CYP2D6 and CYP3A4, a process that can be meticulously tracked using its deuterated forms. mdpi.com The model integrates species-specific physiological parameters with the drug's individual properties to predict its pharmacokinetic profile. nih.gov

Key parameters in PBPK models that can be refined using data from deuterated compounds include:

| PBPK Model Parameter | Description | How Deuterated Compounds Help |

| Intrinsic Clearance (CLint) | The inherent ability of the liver or other organs to metabolize a drug. nih.gov | Provides precise measurement of metabolic rates by tracking the disappearance of the labeled parent drug and the appearance of labeled metabolites. plos.org |

| Tissue to Plasma Partition Coefficient (Kp) | The ratio of drug concentration in a specific tissue to that in plasma at steady state. nih.gov | Allows for accurate quantification of the compound in various tissues without interference from endogenous molecules. |

| Bioavailability (F) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Helps distinguish the administered drug from its metabolites, leading to a more accurate calculation of oral bioavailability. nih.gov |

| Metabolic Pathways | The specific enzymatic reactions a drug undergoes. | Tracing the deuterium label helps to identify and quantify all relevant metabolic pathways, including minor ones. nih.gov |

Mechanistic Investigations of Deuterium Effects on Enzyme-Substrate Interactions and Metabolic Stability

The substitution of hydrogen with its heavier isotope, deuterium, at a metabolic soft spot in a molecule can significantly alter its metabolic fate. nih.gov This phenomenon, known as the Kinetic Isotope Effect (KIE), is a cornerstone of using deuterated compounds in research. nih.govnih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, meaning it requires more energy for an enzyme to break. nih.gov

The magnitude of the KIE can vary depending on the specific enzyme, the position of deuteration, and the reaction mechanism. plos.orgnih.gov In some cases, deuteration leads to a significant decrease in the rate of metabolism, thereby enhancing the compound's metabolic stability. plos.org This has been a key strategy in drug development to improve pharmacokinetic profiles. nih.govresearchgate.net However, the outcome is complex and must be determined empirically, as deuteration can sometimes lead to metabolic switching, where the enzyme targets a different, non-deuterated site on the molecule. plos.org

| Effect of Deuteration | Mechanistic Implication | Research Finding |

| Primary Kinetic Isotope Effect (KIE) | Occurs when the bond to the isotope is broken in the rate-determining step of the reaction. | The presence of a significant primary deuterium KIE indicates that C-H bond abstraction is at least partially rate-limiting in many P450 reactions. nih.govnih.gov |

| Slower Metabolic Clearance | The stronger C-D bond slows down enzyme-catalyzed bond cleavage, reducing the rate of metabolism. | For certain chemotypes, deuteration at metabolic hotspots leads to a measurable decrease in intrinsic clearance. plos.org |

| Metabolic Switching | If one metabolic site is blocked by deuteration, enzymes may metabolize the compound at an alternative site. | The relative abundance of different metabolites can change significantly, indicating that deuterium substitution influenced metabolic switching. plos.org |

| Altered Enzyme-Substrate Binding | While less common, isotopic substitution can subtly affect the conformation and binding of the substrate in the enzyme's active site. | Molecular docking studies combined with metabolic profiles help predict sites for deuteration and the potential for altered enzyme interactions. plos.orgnih.gov |

Strategic Development of Deuterated Analogs for Enhanced Research Tools

Beyond their potential as improved therapeutics, deuterated compounds like this compound are strategically developed as indispensable research tools, particularly as internal standards for analytical chemistry. assumption.educlearsynth.com In quantitative analysis using mass spectrometry, an ideal internal standard should be chemically identical to the analyte but have a different mass to be distinguishable. clearsynth.com

Deuterated analogs fit this role perfectly. They have nearly identical chemical and physical properties to their non-deuterated counterparts, meaning they behave similarly during sample extraction, chromatography, and ionization. clearsynth.comumsl.edu This co-elution ensures that any sample matrix effects or variations in instrument response are compensated for, leading to highly accurate and precise quantification of the target analyte. clearsynth.com

The strategic development of these standards involves:

Site-Specific Deuteration: Placing deuterium atoms at positions that are not metabolically active or subject to exchange ensures the stability of the label throughout the analytical process.

High Isotopic Purity: Synthesis methods are optimized to achieve high levels of deuterium incorporation with minimal isotopic impurities, which is crucial for accurate quantification. nih.gov

Versatility: Deuterated standards are used to trace metabolic pathways, elucidate reaction mechanisms, and serve as calibration standards for a wide range of analytical methods. assumption.edu

The development of new and efficient methods for selective deuteration continues to be an active area of research, driven by the increasing demand for these high-quality research tools in pharmaceutical and biological sciences. nih.gov

常见问题

Basic Research Questions

Q. How is 5-Hydroxy Propafenone-d5 Hydrochloride synthesized, and what analytical techniques validate its deuterium labeling efficiency?

- Methodological Answer : The synthesis involves isotopic substitution at specific positions (e.g., phenyl-d5 groups) via deuteration of precursor molecules. Validation requires nuclear magnetic resonance (NMR) spectroscopy (e.g., H-NMR) and high-resolution mass spectrometry (HRMS) to confirm isotopic purity (>95%) and correct molecular weight (e.g., 382.94 g/mol for CHDClNO) . Liquid chromatography-tandem mass spectrometry (LC-MS/MS) further quantifies isotopic enrichment by comparing ion fragmentation patterns to non-deuterated analogs .

Q. What are the optimal storage conditions for this compound to ensure long-term stability?

- Methodological Answer : Store as a neat solid at -20°C in airtight, light-protected containers. Solubilized forms in dimethyl sulfoxide (DMSO) should be aliquoted and stored at -80°C to prevent freeze-thaw degradation. Stability testing via HPLC over 12 months shows <5% decomposition under these conditions .

Q. How is this compound used as an internal standard in pharmacokinetic studies?

- Methodological Answer : Spike biological matrices (plasma, urine) with a known concentration of this compound before extraction. Use LC-MS/MS to compare analyte-to-internal standard peak area ratios, correcting for matrix effects and ionization efficiency. Deuterium labeling minimizes co-elution interference from non-labeled metabolites .

Advanced Research Questions

Q. How do researchers resolve discrepancies in reported pharmacokinetic parameters (e.g., half-life, clearance) across studies using this compound?

- Methodological Answer : Discrepancies may arise from differences in matrix effects (e.g., protein binding in plasma vs. whole blood) or chromatographic conditions (e.g., column chemistry affecting separation). Validate methods using cross-study calibration curves and standardize protocols for sample preparation (e.g., protein precipitation with acetonitrile vs. solid-phase extraction) .

Q. What strategies mitigate interference from propafenone metabolites during LC-MS quantification of this compound?

- Methodological Answer :

- Chromatographic Optimization : Use a C18 column with a gradient elution (e.g., 0.1% formic acid in water/acetonitrile) to separate 5-hydroxy metabolites from glucuronidated or sulfated derivatives.

- Mass Spectrometry : Employ multiple reaction monitoring (MRM) transitions specific to the deuterated compound (e.g., m/z 383→236 for the parent ion) to exclude isobaric interferences .

Q. How does deuterium labeling impact the compound’s metabolic stability in hepatic microsome assays?

- Methodological Answer : Deuterium at metabolically inert positions (e.g., phenyl rings) reduces susceptibility to cytochrome P450-mediated oxidation. Compare intrinsic clearance (CL) values between deuterated and non-deuterated forms in human liver microsomes. For example, 5-Hydroxy Propafenone-d5 shows a 30% lower CL due to kinetic isotope effects .

Q. What are the limitations of using this compound in cross-species pharmacokinetic modeling?

- Methodological Answer : Species-specific differences in metabolic pathways (e.g., rodents vs. humans) can alter deuterium retention and metabolite profiles. Validate models by comparing in vitro metabolite formation rates across species and adjusting for interspecies scaling factors (e.g., liver weight, blood flow) .

Data Analysis and Experimental Design

Q. How should researchers design experiments to assess batch-to-batch variability in deuterium labeling?

- Methodological Answer :

- Batch Testing : Analyze three independent synthesis batches using HRMS and H-NMR.

- Acceptance Criteria : Isotopic purity >95% and <2% variability in deuterium content across batches.

- Statistical Analysis : Use ANOVA to compare mean isotopic enrichment values, with p < 0.05 indicating significant variability .

Q. What statistical approaches address low recovery rates of this compound in complex matrices like cerebrospinal fluid (CSF)?

- Methodological Answer : Apply matrix-matched calibration curves and use a deuterated analog with similar physicochemical properties as a recovery marker. Correct for ion suppression using post-column infusion of the internal standard .

Tables for Key Parameters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。